![molecular formula C8H10ClN3O B1523175 3-Amino-1-[(4-chlorophenyl)methyl]urea CAS No. 83375-00-2](/img/structure/B1523175.png)

3-Amino-1-[(4-chlorophenyl)methyl]urea

Descripción general

Descripción

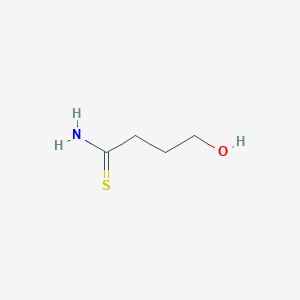

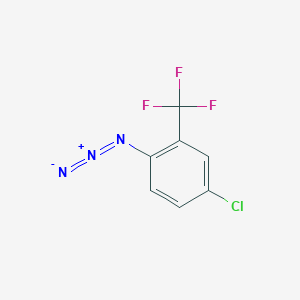

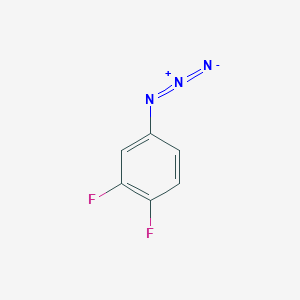

3-Amino-1-[(4-chlorophenyl)methyl]urea is a chemical compound with the CAS Number 83375-00-2 . Its molecular weight is 199.64 . The IUPAC name for this compound is N-(4-chlorobenzyl)hydrazinecarboxamide . It is a solid substance at room temperature .

Molecular Structure Analysis

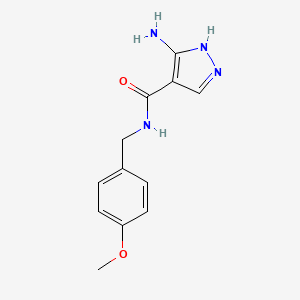

The molecular formula of 3-Amino-1-[(4-chlorophenyl)methyl]urea is C8H10ClN3O . The InChI code for this compound is 1S/C8H10ClN3O/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) .Physical And Chemical Properties Analysis

3-Amino-1-[(4-chlorophenyl)methyl]urea is a solid substance at room temperature . It has a melting point of 164-165°C .Aplicaciones Científicas De Investigación

Inhibition of Chitin Synthesis

Research indicates that certain urea derivatives, similar in structure to 3-Amino-1-[(4-chlorophenyl)methyl]urea, are effective in inhibiting chitin synthesis. This inhibition is particularly noted in the cuticle of insect larvae, contributing to their insecticidal effect. Such compounds do not affect chitinase activity, suggesting their primary action is inhibiting chitin synthesis rather than activating chitin degradation (Deul, Jong, & Kortenbach, 1978).

Clastogenicity and SCE Induction

Nitrosated urea derivatives, including those structurally related to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have demonstrated potential in inducing chromosomal aberrations and sister-chromatid exchanges in cell studies. These effects are notable in their nitrosated forms, suggesting a role in genetic and cellular research (Thust, Mendel, Schwarz, & Warzok, 1980).

Osmolyte Interactions

In the study of osmolytes, urea derivatives, including 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been examined for their interactions with proteins. Research indicates a complex balance of denaturant and stabilizer effects in organisms, particularly marine species, that utilize urea and methylamines as osmolytes (Lin & Timasheff, 1994).

Corrosion Inhibition

Certain urea derivatives, including those similar to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been studied for their corrosion inhibition properties, particularly in mild steel. These compounds demonstrate effective corrosion inhibition, likely through adsorption and formation of protective layers on metal surfaces (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Potential

Research on urea derivatives, including those structurally related to 3-Amino-1-[(4-chlorophenyl)methyl]urea, has shown potential in cancer treatment. Studies indicate their cytotoxicity against certain cancer cells, suggesting a role in developing novel anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Urea Effects on Nucleic Acid Helix Formation

Urea derivatives are important in the study of nucleic acids and proteins, providing insights into their destabilization and folding mechanisms. This research helps understand how urea interacts with nucleic acid bases and contributes to the study of conformational changes in biological processes (Guinn et al., 2013).

Antimycobacterial Activity

Certain substituted urea derivatives show significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential in developing new drugs against this pathogen (Scozzafava, Mastrolorenzo, & Supuran, 2001).

Environmental Applications

Urea derivatives, similar to 3-Amino-1-[(4-chlorophenyl)methyl]urea, have been studied for their role in environmental applications like biodegradation. Their interactions in microbial communities and potential for degradation of environmental pollutants are areas of ongoing research (Breugelmans et al., 2008).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological responses .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

1-amino-3-[(4-chlorophenyl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLCMAGECHMPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[(4-chlorophenyl)methyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

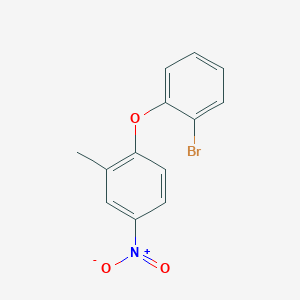

![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)